molecular formula C29H25F3O11S B015097 Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside CAS No. 79580-70-4

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside

Cat. No. B015097
CAS RN: 79580-70-4
M. Wt: 638.6 g/mol
InChI Key: WEFZNIIQVROKGK-SUWSLWCISA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside, also known as MBG, is a chemical compound used in scientific research for its unique properties. MBG is a synthetic derivative of galactose and is widely used in biochemical and physiological studies. In

Scientific Research Applications

Transesterification in Glycosylation

This compound has been utilized in studying transesterification reactions during glycosylation processes. For instance, research demonstrated that in silver trifluoromethanesulfonate-promoted glycosylation reactions, O-acetylation of the nucleophile can occur as a side reaction, highlighting the complexity and specificity of chemical interactions in carbohydrate synthesis (Ziegler, Kováč, & Glaudemans, 1990).

Synthesis of Complex Oligosaccharides

The compound has played a crucial role in the alternative syntheses of precursors for internal β-D-galactopyranosyl residues in oligosaccharides, facilitating chain extension at O-4. This application is pivotal in the synthesis of complex carbohydrate molecules that mimic natural oligosaccharide structures, which are essential for understanding biological recognition processes (Kováč & Taylor, 1987).

Development of Glycosyl Donors

Research into the efficient synthesis of glycosides and oligosaccharides often involves the development of novel glycosyl donors. For example, studies have shown how the compound can be used to generate glycosyl donors that allow further chain extension, a critical step in the construction of glycoconjugates for biological and medicinal research (Daves, Kováč, & Glaudemans, 1990).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFZNIIQVROKGK-SUWSLWCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25F3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457831
Record name Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79580-70-4
Record name Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
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Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
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Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
Reactant of Route 4
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Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
Reactant of Route 5
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Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
Reactant of Route 6
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside

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